molecular formula C8H5BrN2O B11882041 6-bromo-3H-cinnolin-4-one

6-bromo-3H-cinnolin-4-one

Cat. No.: B11882041
M. Wt: 225.04 g/mol
InChI Key: DQPXKBQYQBCJBF-UHFFFAOYSA-N
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Description

6-Bromo-3H-cinnolin-4-one is a heterocyclic aromatic compound featuring a cinnolinone core (a bicyclic structure with two nitrogen atoms) substituted with a bromine atom at the 6-position and a ketone group at the 4-position.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-3H-cinnolin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-3H,4H2

InChI Key

DQPXKBQYQBCJBF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)Br)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: This method allows for the formation of the cinnoline core with various substituents, including bromine at the 6th position .

Industrial Production Methods: Industrial production of 6-bromo-3H-cinnolin-4-one may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as copper(I) bromide to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3H-cinnolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3H-cinnolin-4-one has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Several studies have reported that derivatives of cinnoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds related to this compound showed IC50 values ranging from 2.43 to 14.65 μM against breast and liver cancer cells, inducing apoptosis through caspase activation .
  • Antimicrobial Properties : The compound has shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In comparative studies, certain derivatives demonstrated higher efficacy than standard antibiotics like ciprofloxacin .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : Its reactive bromine atom allows for various substitution reactions, enabling the formation of more complex heterocycles. This characteristic is utilized in the development of new materials and catalysts.
  • Coupling Reactions : The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to create biaryl compounds with extended conjugation, which are valuable in organic electronics and photonics.

Case Study 1: Anticancer Activity

A detailed study evaluated the anticancer effects of this compound derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that these compounds effectively inhibited cell proliferation by inducing apoptosis via modulation of key signaling pathways. The study highlighted the potential of these derivatives as lead compounds in drug discovery .

Case Study 2: Antimicrobial Efficacy

Research focused on the antibacterial activity of synthesized derivatives revealed that certain modifications to the structure of this compound enhanced its efficacy against Gram-positive and Gram-negative bacteria. Specifically, compounds with additional functional groups exhibited improved activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 6-bromo-3H-cinnolin-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing the dephosphorylation of insulin and leptin receptors. This inhibition enhances the signaling pathways, leading to improved insulin sensitivity and leptin response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 6-bromo-3H-cinnolin-4-one. Key distinctions in substituents, physicochemical properties, and applications are highlighted.

6-Bromo-3-Iodo-4H-Chromen-4-One (CAS 942474-12-6)

  • Structure: Chromenone core (benzopyran-4-one) with bromine at position 6 and iodine at position 3.
  • Molecular Formula : C₉H₄BrIO₂.
  • Key Differences: The chromenone scaffold lacks the second nitrogen atom present in cinnolinone derivatives. Higher molecular weight due to iodine substitution (vs. bromine-only in the target compound) .
  • Applications : Used as a precursor in organic synthesis, particularly in halogen-rich environments.

6-Bromo-7-Chloro-3-(3,5-Dimethylphenyl)Cinnolin-4-Ol (CAS 6273-44-5)

  • Structure: Cinnolin-4-ol core with bromine (6-position), chlorine (7-position), and a 3,5-dimethylphenyl group (3-position).
  • Molecular Formula : C₁₆H₁₂BrClN₂O.
  • Presence of a hydroxyl group (-OH) instead of a ketone (-O) alters hydrogen-bonding capacity and solubility .
  • Applications : Likely explored in drug discovery for kinase inhibition or antimicrobial activity.

3-Bromo-6-Fluoro-1H-Cinnolin-4-One (CAS 1443286-81-4)

  • Structure: Cinnolin-4-one core with bromine (3-position) and fluorine (6-position).
  • Molecular Formula : C₈H₄BrFN₂O.
  • Bromine at position 3 (vs. 6 in the target compound) alters electronic distribution and reactivity .
  • Applications : Candidate for fluorinated bioactive molecules or optoelectronic materials.

6-Bromo-4-Methyl-3-Phenyl-2H-Chromen-2-One (CAS 92796-40-2)

  • Structure : Coumarin (chromen-2-one) core with bromine (6-position), methyl (4-position), and phenyl (3-position) groups.
  • Molecular Formula : C₁₆H₁₁BrO₂.
  • Key Differences: Coumarin scaffold differs from cinnolinone in ring structure and oxygen placement. Methyl and phenyl substituents increase hydrophobicity, impacting bioavailability .
  • Applications : Fluorescent probes or anticoagulant agents.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Applications Reference
This compound Cinnolinone Br (6), O (4) C₈H₅BrN₂O Pharmaceuticals, materials N/A
6-Bromo-3-iodo-4H-chromen-4-one Chromenone Br (6), I (3) C₉H₄BrIO₂ Organic synthesis
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol Cinnolinol Br (6), Cl (7), aryl (3) C₁₆H₁₂BrClN₂O Kinase inhibitors
3-Bromo-6-fluoro-1H-cinnolin-4-one Cinnolinone Br (3), F (6) C₈H₄BrFN₂O Bioactive molecules
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one Coumarin Br (6), CH₃ (4), Ph (3) C₁₆H₁₁BrO₂ Fluorescent probes

Research Findings and Trends

  • Bioactivity: Fluorinated derivatives (e.g., 3-bromo-6-fluoro) show improved pharmacokinetic profiles, while aryl-substituted cinnolinols () may target protein-binding pockets .

Biological Activity

6-Bromo-3H-cinnolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The structure of this compound includes a bromine atom at the 6-position and a ketone functional group at the 4-position of the cinnoline ring. This unique arrangement contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It interacts with specific molecular targets, modulating signaling pathways involved in cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit key enzymes related to cancer progression, such as VEGF receptor tyrosine kinase, which is crucial for angiogenesis in tumors .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes. The presence of electron-donating groups in related compounds has been linked to enhanced anti-inflammatory activity .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with bacterial cell membranes, leading to cell lysis or inhibition of growth. This property is particularly relevant against Gram-positive bacteria .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. It may inhibit enzyme activity by occupying active sites or allosteric sites, thus altering their function. For instance, in cancer cells, it can interfere with pathways that promote cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
This compound Bromine at 6-positionAnticancer, anti-inflammatory
6-Bromo-3-chlorocinnolin-4(1H)-one Bromine and chlorine substituentsAnticancer, antimicrobial
3-Chlorocinnolin-4(1H)-one Chlorine at 3-positionLimited anticancer activity
Cinnoline Derivatives Various substitutionsDiverse activities based on structure

This table highlights how the presence of bromine enhances the compound's reactivity and biological profile compared to others.

Case Studies

Several studies have documented the effects of this compound:

  • Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Effects : In animal models, administration of the compound resulted in reduced inflammation markers, suggesting its potential for treating inflammatory diseases .
  • Antimicrobial Testing : Laboratory tests revealed that this compound effectively inhibited growth in multiple bacterial strains, indicating its potential as a new antimicrobial agent .

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